molecular formula C17H24N2O4 B4926965 N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)ethanediamide

Cat. No.: B4926965
M. Wt: 320.4 g/mol
InChI Key: CGSADNYFCUPJMU-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide is a synthetic organic compound characterized by the presence of a cycloheptyl group and a 2,4-dimethoxyphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide typically involves the reaction of cycloheptylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide exerts its effects involves interaction with molecular targets such as bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis . This interaction disrupts the transcription process, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide
  • N-cycloheptyl-N’-(4-methoxyphenyl)ethanediamide
  • N-(2,4-dimethoxyphenyl)ethanediamide

Uniqueness

N-cycloheptyl-N’-(2,4-dimethoxyphenyl)ethanediamide is unique due to its specific structural features, such as the cycloheptyl group and the 2,4-dimethoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications, particularly in antimicrobial activity.

Properties

IUPAC Name

N-cycloheptyl-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-13-9-10-14(15(11-13)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSADNYFCUPJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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